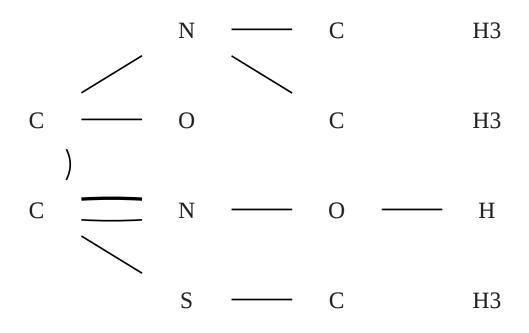


A Technical Guide to the Chemical Structure and Functional Groups of Oxamyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. **Oxamyl oxime**, a key precursor in the synthesis of the insecticide Oxamyl, presents a noteworthy case study in molecular architecture and reactivity. This technical guide provides an in-depth analysis of its chemical structure, functional groups, and relevant physicochemical properties.


Chemical Identity and Structure

Oxamyl oxime, systematically named methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, is a crucial intermediate in the manufacturing of the carbamate pesticide, Oxamyl.[1] Its chemical identity is well-established with the CAS Registry Number 30558-43-1 and a molecular formula of C5H10N2O2S.[2][3][4]

The molecular structure of **Oxamyl oxime** is characterized by a central carbon atom double-bonded to a nitrogen atom, forming an oxime functional group. This core structure is further substituted with a thioester group, a dimethylamino group, and a carbonyl group.

Molecular Structure Diagram

Click to download full resolution via product page

Caption: Chemical structure of Oxamyl oxime.

Functional Group Analysis

The reactivity and physicochemical properties of **Oxamyl oxime** are dictated by the presence of several key functional groups:

- Oxime: The C=N-OH group is the defining feature of this molecule. The nitrogen-hydroxy bond imparts acidic properties, and the carbon-nitrogen double bond can exist as (E) or (Z) isomers.[5][6]
- Thioester: The S-methyl group attached to the imine carbon forms a thioester linkage (-S-CH3).
- Tertiary Amide: A dimethylamino group is attached to a carbonyl carbon, forming a tertiary amide (-C(=O)N(CH3)2). This group influences the molecule's polarity and solubility.

• Carbonyl Group: The C=O within the amide functional group is a polar moiety that contributes to the molecule's overall reactivity.

Physicochemical Data

A summary of the key quantitative properties of **Oxamyl oxime** is presented in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C5H10N2O2S
Molecular Weight	162.21 g/mol
Boiling Point	272.1°C at 760 mmHg
Density	1.2 g/cm ³
Flash Point	118.3°C

Note: Data sourced from various chemical databases.[2]

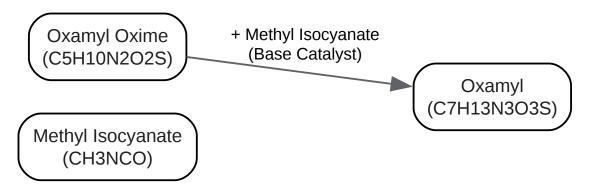
Experimental Protocols: Synthesis of Oxamyl

The primary utility of **Oxamyl oxime** is as a direct precursor in the synthesis of the insecticide Oxamyl. A general experimental protocol for this conversion is outlined below.

Objective: To synthesize Oxamyl by reacting **Oxamyl oxime** with methyl isocyanate.

Materials:

- Oxamyl oxime (methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate)
- Methyl isocyanate (CH3NCO)
- Anhydrous, inert solvent (e.g., acetonitrile)
- Base catalyst (e.g., triethylamine)
- Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet


Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve Oxamyl oxime in the anhydrous solvent.
- Add a catalytic amount of the base to the solution.
- Cool the mixture to a suitable temperature (e.g., 0-5°C) to control the exothermic reaction.
- Slowly add methyl isocyanate to the stirred solution, maintaining the temperature within the desired range.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
- Upon completion, the solvent is removed under reduced pressure to yield crude Oxamyl.
- The crude product can be further purified by recrystallization or chromatography if necessary.

This reaction involves the nucleophilic attack of the hydroxyl group of the oxime on the electrophilic carbonyl carbon of the methyl isocyanate, resulting in the formation of a carbamate ester linkage, which is characteristic of the Oxamyl molecule.[1]

Synthesis Pathway Diagram

Click to download full resolution via product page

Caption: Synthesis of Oxamyl from Oxamyl oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]
- 2. oxamyl-oxime | CAS#:30558-43-1 | Chemsrc [chemsrc.com]
- 3. Oxamyl oxime | C5H10N2O2S | CID 6399255 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Oxamyl-oxime | CAS 30558-43-1 | LGC Standards [lgcstandards.com]
- 6. Oxamyl oxime, (E)- | C5H10N2O2S | CID 6399420 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Functional Groups of Oxamyl Oxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929907#oxamyl-oxime-chemical-structure-and-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com